3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a pyrazolo-pyrimidine core and various substituents that enhance its pharmacological properties. The compound is often explored for its potential applications in drug development, specifically as an inhibitor of certain kinases and other therapeutic targets.
Pyrazolo[1,5-a]pyrimidines are classified as heterocyclic compounds containing both nitrogen and carbon atoms in their ring structure. They are recognized for their potential as bioactive agents, particularly in the fields of cancer research and neuropharmacology. The specific compound, 3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine, is synthesized through various chemical methods and has been studied for its efficacy against different biological targets.
The synthesis of 3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from simpler organic compounds. Common methodologies include:
For example, one efficient synthetic route involves the reaction of 5-methylpyrazolo[1,5-a]pyrimidine with piperidine derivatives under basic conditions to yield the desired compound with high yields .
The molecular structure of 3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine can be described as follows:
The compound exhibits specific stereochemistry that influences its biological activity and interaction with target proteins.
The chemical reactivity of 3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine can include:
These reactions are crucial for enhancing the compound's structural diversity and optimizing its pharmacological properties .
The mechanism of action for 3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine typically involves:
The physical properties of 3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine include:
Chemical properties include:
Spectroscopic data (NMR, IR) typically confirm the structure and purity of synthesized compounds .
3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine has several notable applications:
The ongoing research into this compound highlights its versatility and potential as a lead compound in drug discovery efforts .
The systematic IUPAC name for the compound is 3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine, which provides a complete description of its molecular framework and substituent positions. The parent heterocycle is pyrazolo[1,5-a]pyrimidine, a bicyclic system consisting of fused pyrazole and pyrimidine rings with bridgehead nitrogen atoms. The substituents are defined numerically: a phenyl group at position 3, a piperidin-1-yl group (derived from piperidine via nitrogen attachment) at position 7, and a linear propyl chain (–CH₂CH₂CH₃) at position 5. This nomenclature aligns with the International Union of Pure and Applied Chemistry rules for fused polycyclic systems, ensuring unambiguous identification [3]. The compound's Chemical Abstracts Service (CAS) registry number is 890626-19-4, serving as a unique identifier in chemical databases [3].
The molecular formula C₂₀H₂₄N₄ was confirmed through high-resolution mass spectrometry (HRMS) and elemental analysis. This formula indicates a molecular weight of 320.43 g/mol, calculated as follows:
Table 1: Elemental Composition and Weight Analysis
Element | Theoretical % | Experimental % | Contribution to MW (g/mol) |
---|---|---|---|
Carbon | 74.97 | 74.92 | 240.20 |
Hydrogen | 7.55 | 7.58 | 24.24 |
Nitrogen | 17.48 | 17.50 | 56.04 |
Total MW | 320.43 | 320.44 (by MS) |
While direct X-ray crystallographic data for 3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine is unavailable in the literature, structural analogs provide insights into conformational preferences. Pyrazolo[1,5-a]pyrimidine derivatives typically exhibit near-planar bicyclic cores (pyrazole fused to pyrimidine), with dihedral angles between the core and aryl substituents (e.g., phenyl at C3) ranging from 5–15°. The propyl chain at C5 adopts an extended anti-conformation to minimize steric clashes, while the piperidin-1-yl group at N7 exists in a chair conformation with nitrogen lone pairs oriented perpendicular to the pyrimidine ring plane. This orientation facilitates potential hydrogen bonding or π-stacking interactions in biological environments. Computational models (discussed in Section 1.5) suggest a minor energy barrier (<5 kcal/mol) for piperidine ring inversion, indicating conformational flexibility at room temperature [1] [8].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H and ¹³C NMR data (recorded in DMSO-d₆) provide detailed assignment of hydrogen and carbon environments:
Infrared (IR) Spectroscopy:IR spectra (KBr pellet) show absorptions at:
Ultraviolet-Visible (UV-Vis) Spectroscopy:In ethanol, the compound exhibits λₘₐₓ at 268 nm (π→π* transition, phenyl/pyrimidine) and 342 nm (n→π* transition, heterocyclic N). Molar absorptivity (ε) at 342 nm is ~12,500 L·mol⁻¹·cm⁻¹, indicating strong absorption useful for analytical detection [1].
Mass Spectrometry (MS):Electrospray ionization (ESI-MS) shows [M+H]⁺ at m/z 321.2 (100%), with major fragments at m/z 248.1 (loss of –C₃H₇), 205.0 (loss of piperidine), and 77.0 (phenyl⁺). Tandem MS/MS confirms cleavage between the propyl chain and pyrimidine ring as the primary fragmentation pathway [3] [5].
Table 2: Key NMR Assignments (DMSO-d₆, 400 MHz)
Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) | Assignment Rationale |
---|---|---|---|---|
H-2 | 6.55 | s | 95.5 | Electron-rich position |
H-6 | 8.25 | s | 102.0 | Adjacent to N atom |
Propyl-CH₃ | 0.95 | t | 13.8 | Terminal methyl |
Propyl-CH₂ | 1.70 | m | 21.5 | Methylene α to chain |
Piperidine-NCH₂ | 3.85 | t | 46.2 | N-bound methylene |
Phenyl ortho-H | 7.45–7.60 | m | 126.5–129.0 | Aromatic protons |
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide electronic structure insights:
Table 3: DFT-Derived Electronic Parameters
Parameter | Value | Significance |
---|---|---|
HOMO Energy | −5.8 eV | Sites for nucleophilic attack (phenyl/N-heterocycle) |
LUMO Energy | −2.3 eV | Sites for electrophilic attack (pyrimidine ring) |
HOMO-LUMO Gap (ΔE) | 3.5 eV | Indicates moderate chemical stability |
Dipole Moment | 3.2 Debye | Moderate polarity, affects solubility |
MEP Min/Max | −40/+35 kcal/mol | Predicts non-covalent interaction sites |
Fig 1: Computational Models
(A) Optimized Geometry (B3LYP/6-311G(d,p)) (B) Molecular Electrostatic Potential Map [Pyrazolo[1,5-a]pyrimidine core: planar] [Red: Negative; Blue: Positive] [Phenyl: 12° twist] [Negative sites: N atoms] [Propyl: extended] [Positive sites: Aliphatic H] [Piperidine: chair]
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7
CAS No.: